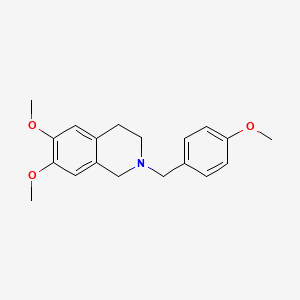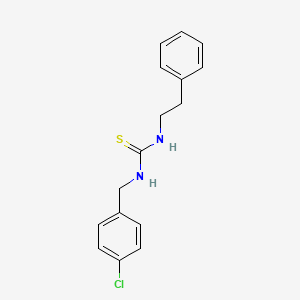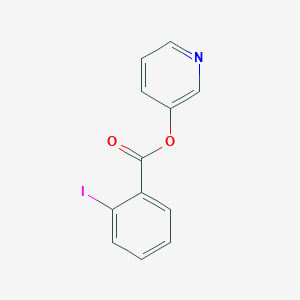
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
作用机制
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids. By inhibiting FAAH, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been shown to increase levels of endocannabinoids in the body, leading to potential pain relief and anti-inflammatory effects. 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been shown to increase dopamine levels in the brain, potentially leading to improved mood and motivation.
实验室实验的优点和局限性
The advantages of using 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide in lab experiments include its specificity for FAAH inhibition and its potential therapeutic effects in various diseases. However, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has limitations such as its short half-life and potential off-target effects.
未来方向
For research on 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide include studying its potential therapeutic effects in various diseases such as chronic pain, anxiety, and depression. Additionally, further research is needed to understand the potential off-target effects of 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide and to develop more potent and selective FAAH inhibitors.
合成方法
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide can be synthesized using a multistep process involving various chemical reactions. The synthesis involves the reaction of 3,4-dimethoxybenzylamine with 2-methylcyclopentanone to form the intermediate 1-(3,4-dimethoxyphenyl)-2-methylcyclopentanone. This intermediate is then reacted with 4-bromobenzyl bromide to form the final product, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide.
科学研究应用
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been studied for its potential therapeutic effects in various diseases such as pain, anxiety, and depression. Studies have shown that 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide increases levels of endocannabinoids in the body, leading to potential pain relief and anti-inflammatory effects. 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-8-4-5-9-17(15)22-20(23)21(12-6-7-13-21)16-10-11-18(24-2)19(14-16)25-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBYABJJKQMBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)
![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)


![4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5787016.png)


![1-[(4-chloro-3-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5787058.png)
![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![2,3-dihydro-1H-inden-2-yl[2-(dimethylamino)ethyl]methylamine](/img/structure/B5787074.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5787077.png)
![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)